(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile
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Overview
Description
(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile is an organic compound characterized by the presence of a hydroxy group, two methyl groups, and an acrylonitrile moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(4-Hydroxy-3,5-dimethylphenyl)acrylic acid.
Reduction: 3-(4-Hydroxy-3,5-dimethylphenyl)propylamine.
Substitution: 3-(4-Alkoxy-3,5-dimethylphenyl)acrylonitrile.
Scientific Research Applications
(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylonitrile moiety can participate in covalent interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Hydroxyphenyl)acrylonitrile: Lacks the methyl groups, which may affect its reactivity and biological activity.
(E)-3-(4-Methoxy-3,5-dimethylphenyl)acrylonitrile: Contains a methoxy group instead of a hydroxy group, altering its chemical and physical properties.
(E)-3-(4-Hydroxy-3,5-dimethylphenyl)propionitrile: Has a saturated propionitrile moiety instead of an acrylonitrile, affecting its reactivity.
Uniqueness
(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile is unique due to the presence of both hydroxy and acrylonitrile groups, which confer distinct chemical reactivity and potential biological activities. The methyl groups further enhance its stability and modify its interaction with other molecules.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,13H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYPWLVGLJZCCV-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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